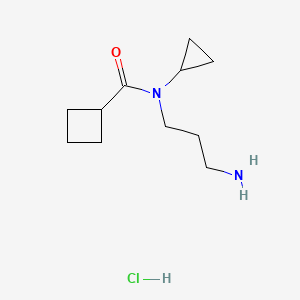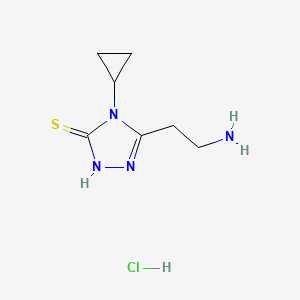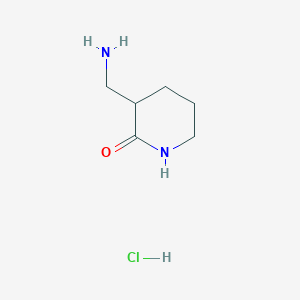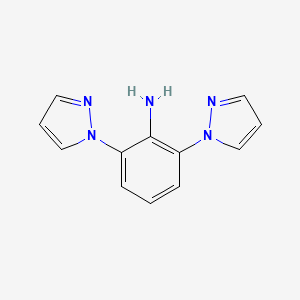
2,6-bis(1H-pyrazol-1-yl)aniline
Descripción general
Descripción
“2,6-bis(1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C12H11N5 . It contains a total of 30 bonds, including 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 primary amine (aromatic), and 2 Pyrazole(s) .
Synthesis Analysis
The synthesis of “2,6-bis(1H-pyrazol-1-yl)aniline” has been described in several studies . For instance, one study describes the synthesis of two novel functionalised 2,6-bis (pyrazol-1-yl)pyridine (bpp) ligands .
Molecular Structure Analysis
The molecular structure of “2,6-bis(1H-pyrazol-1-yl)aniline” is characterized by the presence of a six-membered ring and two five-membered rings . The molecule also contains 1 primary amine (aromatic) and 2 Pyrazole(s) .
Chemical Reactions Analysis
“2,6-bis(1H-pyrazol-1-yl)aniline” has been involved in various chemical reactions. For example, it has been used in the formation of supramolecular iron(II) complexes . Another study reported the use of this compound in the oxidation of catechol to o-quinone .
Aplicaciones Científicas De Investigación
Cancer Research Growth Inhibition in Cells
The pyrazole core structure, similar to that found in “2,6-bis(1H-pyrazol-1-yl)aniline”, has been associated with improved growth inhibition in cancer cells, such as PC-3 prostate cancer cells. This suggests potential applications in designing cancer therapeutics targeting specific cell lines .
Ligand Design for Chemical Sensors
Pyrazole-based ligands have been utilized in the development of chemical sensors. Changes in peak intensity and absorbance over time indicate potential applications in detecting and measuring various substances .
Iron(II) Complexes Structural Diversity
The structural diversity in iron(II) complexes with pyrazolyl ligands can lead to novel variations and angular Jahn–Teller distortions. This has implications for magnetic materials and spin-state research .
Spin-Crossover Supramolecular Chemistry
Research involving spin-crossover in supramolecular iron(II) complexes with pyrazolyl ligands, like “2,6-bis(1H-pyrazol-1-yl)aniline”, can lead to insights into spin-state switching. This is relevant for molecular electronics and smart materials .
Coordination Polymers Heterometallic Compounds
Attempts to produce heterometallic compounds with pyrazolyl ligands have resulted in the formation of coordination polymers. These have potential applications in materials science and catalysis .
Chemical Synthesis Building Block
“2,6-bis(1H-pyrazol-1-yl)aniline” can serve as a building block in chemical synthesis due to its bifunctional nature, allowing for the creation of complex molecules with diverse properties .
Direcciones Futuras
The future directions for “2,6-bis(1H-pyrazol-1-yl)aniline” research are promising. For instance, one study suggested that this compound could be used to develop molecule-based switching and memory elements . Another study suggested that it could be used as a model for further developments in catalytic processes relating to catecholase activity .
Propiedades
IUPAC Name |
2,6-di(pyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNPTLIOLZWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis(1H-pyrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)
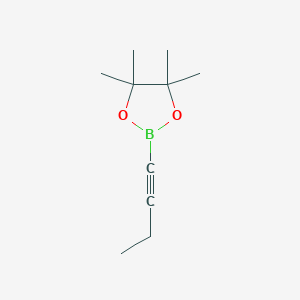
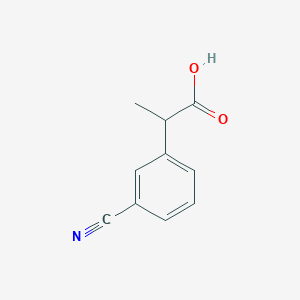
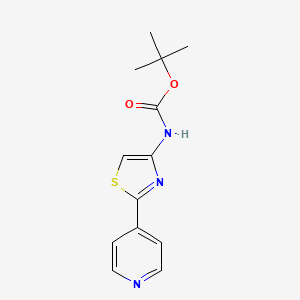
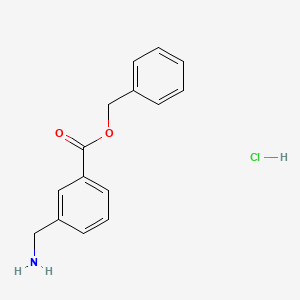
![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)
